Ethyl 3-amino-3-(3-fluorophenyl)propanoate
Description
Ethyl 3-amino-3-(3-fluorophenyl)propanoate (CAS: 1821827-13-7, C₁₁H₁₅ClFNO₂) is a β-amino acid ester derivative featuring a fluorine atom at the meta position of the phenyl ring . This compound is synthesized via methods such as the Rodionov reaction followed by esterification or through lipase-catalyzed enantioselective processes . Its hydrochloride salt form is commonly utilized in pharmaceutical research due to improved stability and solubility. The fluorine substituent enhances electronic effects, influencing reactivity and interactions with biological targets, such as integrins, as seen in studies on αvβ6 antagonists .
Properties
IUPAC Name |
ethyl 3-amino-3-(3-fluorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIFBOSEONQBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278121 | |
| Record name | Ethyl β-amino-3-fluorobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182199-78-6 | |
| Record name | Ethyl β-amino-3-fluorobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182199-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl β-amino-3-fluorobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(3-fluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and 3-fluoroaniline.
Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with 3-fluoroaniline in the presence of a base such as sodium ethoxide. This step forms an intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of more saturated amino derivatives.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Ethyl 3-amino-3-(3-fluorophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Non-Fluorinated Analog: Ethyl 3-amino-3-phenylpropanoate lacks the electron-withdrawing fluorine, resulting in reduced polarity and altered pharmacokinetics .
- Nitro and Trifluoromethyl Groups: The nitro group in Ethyl 3-amino-3-(3-nitrophenyl)propanoate introduces redox activity, while trifluoromethyl groups (e.g., in ) enhance metabolic resistance and logP values .
Physicochemical and Pharmacological Profiles
- Solubility and logP : Fluorination generally decreases solubility in aqueous media but improves membrane permeability. For example, the 3-fluorophenyl derivative has intermediate logP compared to trifluoromethyl analogs .
- Bioactivity: this compound derivatives show promise in integrin antagonism (αvβ6 activity), while cyclopropyl and oxo-containing analogs () may target different pathways .
Biological Activity
Ethyl 3-amino-3-(3-fluorophenyl)propanoate, a derivative of β-amino acids, is gaining attention in medicinal chemistry due to its unique structure and potential pharmacological properties. This compound features an ethyl ester group and a fluorinated phenyl moiety, which significantly influence its biological activity.
- Molecular Formula : C₁₁H₁₄FNO₂
- Molecular Weight : Approximately 211.23 g/mol
- Structure : Contains an amino group capable of hydrogen bonding and an ester group that may hydrolyze to release active acid forms.
Research indicates that the biological activity of this compound may involve interactions with various biochemical pathways, enzymes, and receptors. The presence of the amino group allows for potential hydrogen bonding with active sites, while the fluorinated phenyl ring enhances lipophilicity, possibly improving bioavailability and interaction with cellular targets.
Pharmacological Studies
- Cytotoxic Effects : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, derivatives with halogen substituents have shown promising anti-inflammatory and anticancer properties.
- Enzyme Interactions : The compound has been investigated for its role in modulating enzyme activity. The ester group may undergo hydrolysis, releasing active forms that can interact with enzymes involved in metabolic pathways .
- Potential Applications : this compound is being explored as a building block for synthesizing pharmaceuticals targeting neurological disorders and other therapeutic areas.
Study on Anticancer Activity
In a recent study examining various arylpiperazine derivatives, compounds structurally related to this compound were evaluated for their effects on prostate cancer cells (DU145). The results indicated that these compounds could significantly alter cell cycle progression without inducing apoptosis, suggesting alternative mechanisms of action in cancer treatment .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | DU145 | Cell cycle arrest |
| Related Compound A | 25 | MCF-7 | Tubulin polymerization inhibition |
| Related Compound B | 30 | Hela | Apoptosis induction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
